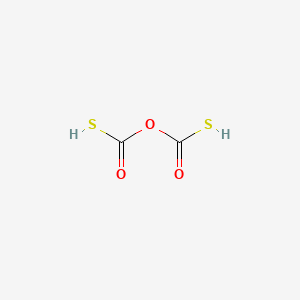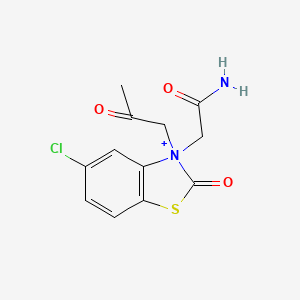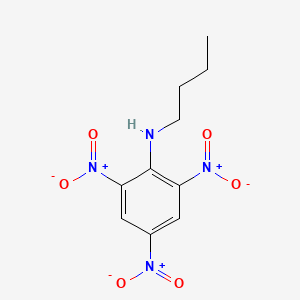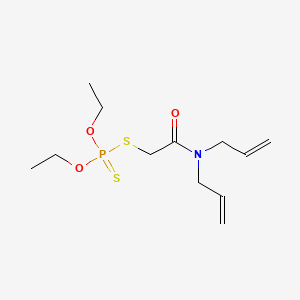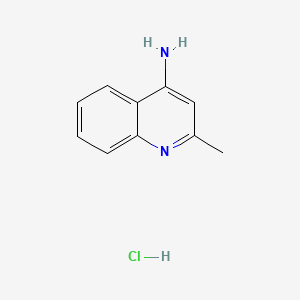
4-Aminoquinaldine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoquinaldine hydrochloride is an organic compound derived from quinaldine. It is a hydrochloride salt form of 4-aminoquinaldine, which is a derivative of quinoline. The compound is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Aminoquinaldine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloroquinaldine with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include heating the mixture to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminoquinaldine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted quinoline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and other industries.
Wissenschaftliche Forschungsanwendungen
4-Aminoquinaldine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-aminoquinaldine hydrochloride involves its interaction with molecular targets and pathways in biological systems. For example, its antileishmanial activity is attributed to the inhibition of dihydrofolate reductase and the induction of the apoptotic cascade . The compound also generates reactive oxygen species, leading to oxidative stress and cell death in parasites.
Vergleich Mit ähnlichen Verbindungen
4-Aminoquinoline: A related compound with similar chemical properties and applications.
4-Amino-2-methylquinoline: Another derivative of quinoline with distinct chemical behavior.
Uniqueness: 4-Aminoquinaldine hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Eigenschaften
CAS-Nummer |
24391-26-2 |
|---|---|
Molekularformel |
C10H11ClN2 |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H2,11,12);1H |
InChI-Schlüssel |
FAZUUZXVFVVIIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
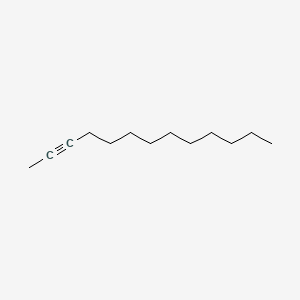
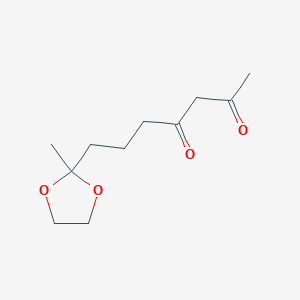
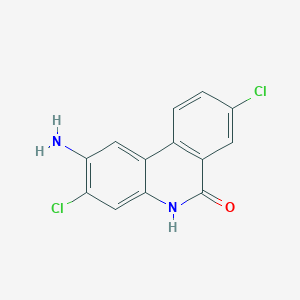

![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
